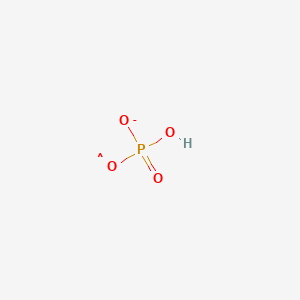
Decussatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decussatin is a member of the class of xanthones that is xanthone substituted by a hydroxy group at position 1 and methoxy groups at positions 1, 2 and 6. It has been isolated from Centaurium erythraea and Gentiana verna. It has a role as a plant metabolite. It is a member of xanthones, an aromatic ether and a member of phenols.
科学的研究の応用
Antimicrobial Activity
Research on Ficus congensis, a plant traditionally used for treating various diseases, revealed that a xanthone named Decussatin was isolated from its stem bark. While Decussatin showed no significant antimicrobial activity in the highest concentration used (8 mg/mL), the hexane extract from the same source demonstrated potent antibacterial effects against E. coli and B. subtilis, and antifungal activity against C. albicans (Alaribe et al., 2011).
Pharmacological Applications
Gentiana utriculosa, transformed using Agrobacterium rhizogenes, showed potential for xanthone production, including Decussatin. Decussatin has been identified as a prospective hepatoprotective and antiulcer compound. The transformed hairy roots and transgenic shoots of Gentiana utriculosa contained Decussatin, indicating its usefulness in pharmaceutical applications (Vinterhalter et al., 2019).
Antioxidative Effects
A study on the antioxidative effects of xanthones, including Decussatin, revealed that these compounds could inhibit the generation of MDA, hemolysis of RBC, and swelling of mitochondria. Decussatin, along with other xanthones, showed promising antioxidant activities (Yu De-he, 2007).
Potential P-glycoprotein Modulators
Decussatin derivatives were examined for their potential as P-glycoprotein inhibitors. These studies suggest that certain modifications of Decussatin can enhance its binding affinity, indicating potential applications in modulating P-glycoprotein activity, which is relevant in cancer treatment (Tchamo et al., 2000).
特性
CAS番号 |
20882-69-3 |
|---|---|
製品名 |
Decussatin |
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
8-hydroxy-1,2,6-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O6/c1-19-8-6-9(17)13-12(7-8)22-10-4-5-11(20-2)16(21-3)14(10)15(13)18/h4-7,17H,1-3H3 |
InChIキー |
VYRIGRQQKUZPEX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)OC |
正規SMILES |
COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)OC |
同義語 |
decussatin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



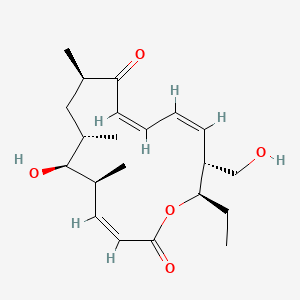


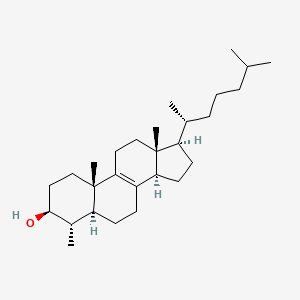
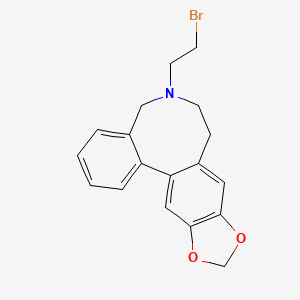
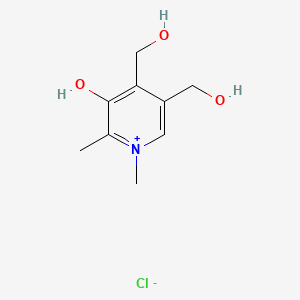

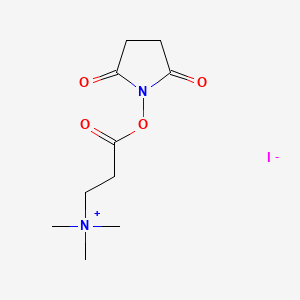

![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)

